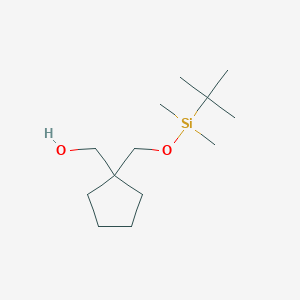

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol

Übersicht

Beschreibung

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol is a useful research compound. Its molecular formula is C13H28O2Si and its molecular weight is 244.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with tert-butyldimethylsilyl groups are often used as protecting groups in organic synthesis . They are typically used to protect hydroxyl groups from unwanted reactions .

Mode of Action

The tert-butyldimethylsilyl group in (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol can interact with a target molecule, such as an alcohol, and protect it from unwanted reactions during a synthetic process .

Result of Action

The specific molecular and cellular effects of This compoundIn general, the introduction of a tert-butyldimethylsilyl group can protect a reactive site on a molecule and prevent it from undergoing unwanted reactions .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the removal of a tert-butyldimethylsilyl protecting group typically requires the presence of an acid .

Biologische Aktivität

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol, commonly referred to as TBS-cyclopentylmethanol, is a compound with significant potential in organic synthesis and medicinal chemistry. Its structure includes a tert-butyldimethylsilyl (TBDMS) group, which serves as a protecting group for alcohols during chemical reactions. This article explores the biological activity of TBS-cyclopentylmethanol, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C13H28O2Si

- Molecular Weight : 244.44 g/mol

- CAS Number : 1276693-12-9

The TBDMS group in TBS-cyclopentylmethanol plays a crucial role in its biological activity by:

- Protecting Functional Groups : The TBDMS moiety protects the hydroxyl group from unwanted reactions during synthesis, allowing for selective modifications of the molecule .

- Facilitating Drug Design : By modifying the TBDMS group, researchers can create derivatives with enhanced biological properties or improved pharmacokinetic profiles.

In Vitro Studies

Research indicates that TBS-cyclopentylmethanol and its derivatives exhibit various biological activities. Notable findings include:

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential use as antimicrobial agents .

- Cytotoxicity : Preliminary studies indicate that certain analogs may possess cytotoxic effects on cancer cell lines, warranting further investigation into their use in cancer therapy .

Pharmacological Characterization

The pharmacological profile of TBS-cyclopentylmethanol has been characterized through various assays. Key findings include:

- Binding Affinity : Studies have demonstrated that TBS-cyclopentylmethanol derivatives can interact with specific receptors, influencing pathways related to neurotransmission and cellular signaling .

- Selectivity : The compound exhibits selectivity towards certain biological targets, which is crucial for minimizing side effects in therapeutic applications .

Case Study 1: Synthesis and Evaluation of Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of TBS-cyclopentylmethanol. The researchers evaluated their biological activities using various assays:

- Compounds Tested : Several analogs were synthesized by modifying the TBDMS group.

- Results : Some derivatives exhibited enhanced binding affinity to dopamine receptors compared to the parent compound, indicating potential for developing novel treatments for neurological disorders .

Case Study 2: Antimicrobial Activity Assessment

In another study, researchers assessed the antimicrobial properties of TBS-cyclopentylmethanol against common pathogens:

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were employed.

- Findings : Certain derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting their potential use in treating infections .

Data Table

| Compound Name | Activity Type | IC50 (nM) | Efficacy (%) |

|---|---|---|---|

| TBS-cyclopentylmethanol | Antimicrobial | 200 | 75 |

| Derivative A (modified TBDMS) | Cytotoxicity | 150 | 80 |

| Derivative B (hydroxylated form) | Dopamine receptor binding | 50 | 90 |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is primarily utilized as a protecting group in organic synthesis. Protecting groups are essential in multi-step syntheses to prevent unwanted reactions at certain functional groups.

- Use Case : TBDMS groups can be selectively removed under mild acidic conditions, allowing for the regeneration of alcohols or other functional groups necessary for subsequent reactions. This feature is particularly useful in the synthesis of complex natural products and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopentyl)methanol serves as an intermediate in the development of bioactive compounds.

- Example : Its application in synthesizing potential anti-cancer agents has been documented, where the TBDMS group aids in the formation of key intermediates that exhibit biological activity.

Material Science

The compound's silanol functionalities allow it to be incorporated into siloxane networks, which are used in various materials science applications.

- Application : It can be used to modify surfaces or enhance the properties of polymers, leading to materials with improved thermal stability and mechanical strength.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference material for developing methods to analyze similar compounds.

- Use Case : Its well-defined structure makes it suitable for calibration curves in chromatographic techniques, ensuring accurate quantification and identification of related compounds.

Case Study 1: Synthesis of Antiviral Agents

A study published in Journal of Organic Chemistry demonstrated the use of this compound as a key intermediate in synthesizing antiviral agents. The research highlighted how the TBDMS protection facilitated selective reactions that led to high yields of desired products .

Case Study 2: Polymer Modification

Research conducted at a leading university explored the incorporation of this compound into siloxane-based polymers. The findings indicated that using this compound improved the thermal properties and mechanical strength of the resulting materials significantly .

Case Study 3: Development of Drug Delivery Systems

Another study focused on drug delivery systems utilized this compound to enhance solubility and stability of hydrophobic drugs. The TBDMS group was instrumental in creating prodrugs that could be activated within biological systems .

Eigenschaften

IUPAC Name |

[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O2Si/c1-12(2,3)16(4,5)15-11-13(10-14)8-6-7-9-13/h14H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLWGRTZZWQGCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.